molecular formula C13H23N3O2 B8675231 N-Butyl-N'-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea CAS No. 55808-25-8

N-Butyl-N'-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea

Cat. No. B8675231
Key on ui cas rn: 55808-25-8
M. Wt: 253.34 g/mol
InChI Key: DHKJGIOJTXPGRU-UHFFFAOYSA-N
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Patent
US04062861

Procedure details

To a suspension of 5-t-butyl-3-isoxazolyl isocyanate (1.99 g) in benzene (120 ml), N-methylbutylamine (1.15 g) is added, and the resultant mixture is refluxed for 3 hours. After cooling, the reaction mixture is evaporated to remove the solvent, and the residue is chromatographed on a plate of silica gel to give 1-butyl-1-methyl-3-(5-t-butyl-3-isoxazolyl)urea (2.75 g). This substance is recrystallized from hexane to give crystals melting at 65.5° to 66.5° C. The yield is 89.8%.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:9][N:8]=[C:7]([N:10]=[C:11]=[O:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:13][NH:14][CH2:15][CH2:16][CH2:17][CH3:18]>C1C=CC=CC=1>[CH2:15]([N:14]([CH3:13])[C:11]([NH:10][C:7]1[CH:6]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[O:9][N:8]=1)=[O:12])[CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NO1)N=C=O
Name
Quantity
1.15 g
Type
reactant
Smiles
CNCCCC
Name
Quantity
120 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on a plate of silica gel

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(C(=O)NC1=NOC(=C1)C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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